

Application Notes and Protocols for Flow Cytometry Analysis of PVZB1194 Treated Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PVZB1194 is a potent and specific allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3][4] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4] **PVZB1194** binds to a novel allosteric pocket at the interface of the α4 and α6 helices, distinct from the binding site of other common Eg5 inhibitors like monastrol.[2][3] By inhibiting the ATPase activity of Eg5, **PVZB1194** prevents centrosome separation, leading to the formation of characteristic monopolar spindles, often referred to as "monoasters".[3] This disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6][7]

These application notes provide detailed protocols for treating cultured cells with **PVZB1194** and subsequently analyzing the cellular response using flow cytometry. The primary assays described are for cell cycle analysis to quantify G2/M arrest and apoptosis detection to measure the extent of induced cell death.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., HeLa or MDA-MB-231) treated with **PVZB1194** for 48 hours.



This data is illustrative and may vary depending on the cell line, experimental conditions, and specific protocol used.

Table 1: Cell Cycle Distribution of PVZB1194-Treated Cells

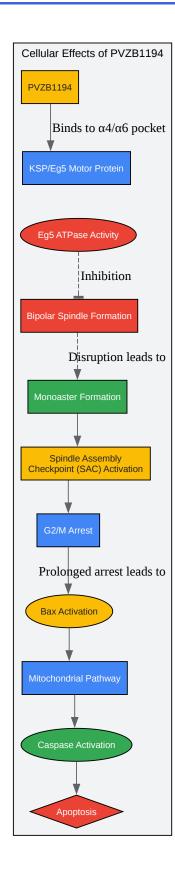
Treatment Concentration (nM)	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
0 (Vehicle Control)	55.2 ± 3.1	25.5 ± 2.5	19.3 ± 1.8
10	42.1 ± 2.8	20.3 ± 2.1	37.6 ± 2.9
50	25.7 ± 2.2	12.5 ± 1.5	61.8 ± 4.5
100	15.3 ± 1.9	8.1 ± 1.1	76.6 ± 5.2

Table 2: Apoptosis Analysis of PVZB1194-Treated Cells

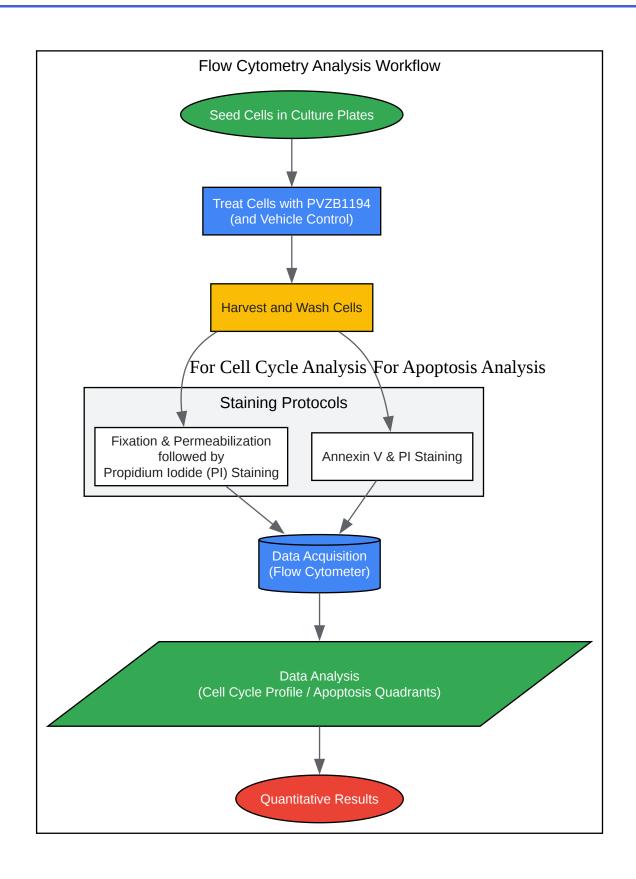
Treatment Concentration (nM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ <i>l</i> PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)	95.1 ± 2.5	2.5 ± 0.8	2.4 ± 0.7
10	85.3 ± 3.1	8.2 ± 1.2	6.5 ± 1.1
50	65.7 ± 4.2	18.5 ± 2.1	15.8 ± 1.9
100	40.2 ± 3.8	35.1 ± 3.3	24.7 ± 2.8

Signaling Pathways and Experimental Workflows









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